1-((4-Methoxyphenyl)amino)cyclohexanecarbonitrile
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
1-((4-Methoxyphenyl)amino)cyclohexanecarbonitrile and its derivatives have been extensively studied for their structural and synthesis properties. For instance, the synthesis of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate involved acetylation and was characterized spectroscopically, with the structure investigated via X-ray crystallography (Mantelingu et al., 2007). The synthesis of 1-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide, a molecule with antiproliferative activity, showcases the potential therapeutic applications of such compounds (Lu et al., 2021). The novel compound 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was synthesized using a one-spot reaction at room temperature and its structure was confirmed by various spectroscopic techniques (Feng, 2011).
Antimicrobial and Antiproliferative Activity
The antimicrobial activity of novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was studied, showing significant activity against various microbes (Puthran et al., 2019). The compound 1-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide displayed significant inhibitory activity against some cancer cell lines, suggesting its potential in cancer therapy (Lu et al., 2021).
Corrosion Inhibition
Compounds related to this compound, such as 2-Amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles, have been investigated as corrosion inhibitors for metals like mild steel in acidic environments. They have shown high inhibition efficiency and their adsorption on the metal surface follows the Langmuir adsorption isotherm, indicating their potential in corrosion protection (Verma et al., 2015).
Optical and Photoelectrical Properties
The optical and photoelectrical properties of isomeric cyclohexylidene linked triphenylamines containing methoxy groups were investigated, revealing that methoxy-substituted derivatives show lower ionization potentials and higher hole drift mobilities than the non-substituted ones. This suggests their potential in electronic applications due to their desirable electronic properties (Keruckas et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
1-(4-methoxyanilino)cyclohexane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-17-13-7-5-12(6-8-13)16-14(11-15)9-3-2-4-10-14/h5-8,16H,2-4,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPFXMNSDKCUPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2(CCCCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325797 |
Source
|
Record name | 1-(4-methoxyanilino)cyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816272 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
70441-14-4 |
Source
|
Record name | 1-(4-methoxyanilino)cyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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